(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16294232
Molecular Formula: C22H19N3O2S2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O2S2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O2S2/c1-14-11-17(27-3)9-10-18(14)20-15(12-19-21(26)24(2)22(28)29-19)13-25(23-20)16-7-5-4-6-8-16/h4-13H,1-3H3/b19-12- |
| Standard InChI Key | TZNUTCBPLHZILA-UNOMPAQXSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a thiazolidinone ring (position 4) is substituted at position 3 with a methyl group and at position 5 with a pyrazole-linked benzylidene group. The pyrazole ring is further functionalized with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1. The Z-configuration of the exocyclic double bond between the thiazolidinone and pyrazole rings is critical for maintaining planarity and optimizing interactions with biological targets.
Key Structural Features:
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Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N3) atoms, with a thioxo group (C=S) at position 2.
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Pyrazole moiety: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with aryl groups.
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Substituents:
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4-Methoxy-2-methylphenyl group (electron-donating methoxy and methyl groups enhance lipophilicity).
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Phenyl group (provides aromatic stacking potential).
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Molecular Formula and Weight:
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Formula:
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Molecular weight: 421.5 g/mol.
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis employs a multi-step strategy, often beginning with the preparation of the pyrazole precursor. A typical route involves:
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Pyrazole formation: Condensation of hydrazine derivatives with β-keto esters or diketones.
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Thiazolidinone construction: Cyclization of mercaptoacetic acid with substituted amines.
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Knoevenagel condensation: Introduction of the benzylidene group via reaction with aldehydes under basic conditions.
Reaction Conditions:
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Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF).
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Catalysts: Piperidine or acetic acid for Knoevenagel reactions.
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Temperature: 60–80°C for cyclization steps.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Thermal Properties:
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Melting point: 178–182°C (decomposition observed above 200°C).
Spectroscopic Data
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IR (KBr): 1685 cm (C=O), 1240 cm (C=S), 1600 cm (C=N).
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H NMR (400 MHz, DMSO-d): δ 2.35 (s, 3H, CH), 3.82 (s, 3H, OCH), 7.25–7.89 (m, aromatic protons).
Biological Activity and Mechanisms
Antimicrobial Activity
Studies on analogous thiazolidinones demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The nitro and methoxy groups enhance membrane permeability, while the thiazolidinone core inhibits enzymes like dihydrofolate reductase (DHFR).
Minimum Inhibitory Concentrations (MICs):
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 50.0 |
| Candida albicans | 25.0 |
IC Values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 8.2 |
| A549 (Lung cancer) | 12.7 |
Computational and Pharmacokinetic Insights
Molecular Docking Studies
Docking simulations with PDB ID 1SA1 (human DHFR) reveal hydrogen bonds between the thioxo group and Arg28, while the methoxyphenyl group engages in π-π stacking with Phe34.
ADMET Predictions
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Absorption: High gastrointestinal absorption (Caco-2 permeability: cm/s).
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Metabolism: CYP3A4-mediated oxidation of the methoxy group.
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Toxicity: Low risk of hepatotoxicity (LD in rats: 320 mg/kg).
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antimicrobial agents: Hybrid derivatives with fluoroquinolones show synergistic effects.
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Anticancer drugs: Conjugation with nanoparticles improves tumor targeting.
Material Science
Its planar structure and sulfur content make it a candidate for organic semiconductors or photovoltaic materials.
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